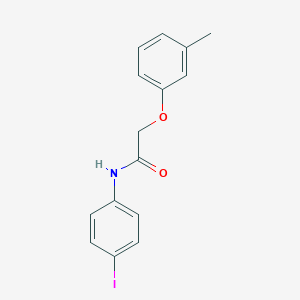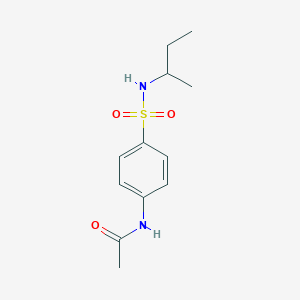
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline, also known as IQ-1S, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This molecule has been shown to have promising effects in the field of immunology, particularly in the modulation of immune responses. In
作用機序
The mechanism of action of 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline involves the inhibition of the aryl hydrocarbon receptor (AhR) signaling pathway. AhR is a transcription factor that plays a role in the regulation of immune responses. 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been found to bind to AhR and prevent its activation, leading to the inhibition of IFN-γ production.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action in this context is not yet fully understood. Additionally, 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline in lab experiments is its specificity for the AhR signaling pathway. This allows researchers to selectively target this pathway without affecting other signaling pathways. However, one limitation of using 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
将来の方向性
There are several future directions for research on 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline. One area of interest is its potential use as a therapeutic agent for autoimmune diseases. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, more research is needed to fully understand its mechanism of action in cancer cells and its potential use as an anti-cancer agent. Finally, there is also interest in exploring the potential of 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline as a tool for studying the AhR signaling pathway and its role in immune responses.
In conclusion, 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline is a synthetic compound that has shown promising effects in the field of immunology. Its specificity for the AhR signaling pathway makes it a valuable tool for studying this pathway and its role in immune responses. Further research is needed to fully understand its potential as a therapeutic agent for autoimmune diseases and cancer, as well as its limitations and future directions for research.
合成法
The synthesis of 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline involves the condensation of 2-aminobenzophenone with indole-2-carboxaldehyde in the presence of a strong base. The resulting product is then treated with methylsulfonyl chloride to yield 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline. This method has been reported to have a yield of approximately 50%.
科学的研究の応用
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been shown to have potential applications in the field of immunology. Specifically, it has been found to inhibit the production of interferon gamma (IFN-γ) by T cells. This cytokine plays a critical role in the immune response to infections and tumors, but its overproduction can lead to autoimmune diseases. 2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline has been shown to be effective in reducing IFN-γ production in vitro and in vivo, making it a potential therapeutic agent for autoimmune diseases.
特性
製品名 |
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline |
|---|---|
分子式 |
C18H16N2O2S |
分子量 |
324.4 g/mol |
IUPAC名 |
2-(1H-indol-2-yl)-1-methylsulfonyl-2H-quinoline |
InChI |
InChI=1S/C18H16N2O2S/c1-23(21,22)20-17-9-5-3-6-13(17)10-11-18(20)16-12-14-7-2-4-8-15(14)19-16/h2-12,18-19H,1H3 |
InChIキー |
FHTUPFICMLREKQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1C(C=CC2=CC=CC=C21)C3=CC4=CC=CC=C4N3 |
正規SMILES |
CS(=O)(=O)N1C(C=CC2=CC=CC=C21)C3=CC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)


![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)
![N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)
![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)




